![molecular formula C5H12O3 B2376248 (2S)-2,3-dimethoxypropan-1-ol CAS No. 156714-25-9](/img/structure/B2376248.png)
(2S)-2,3-dimethoxypropan-1-ol
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Description
(2S)-2,3-dimethoxypropan-1-ol is a chemical compound that belongs to the class of alcohols. It is commonly used in scientific research due to its unique properties and potential applications. In
Scientific Research Applications
Dehydration for Microscopy
(2S)-2,3-dimethoxypropan-1-ol, also referred to as 2,2-dimethoxypropane (DMP), has been employed for the chemical dehydration of biological tissues for electron microscopy. This technique preserves the ultrastructural integrity of a variety of tissues, offering a simpler and quicker alternative to traditional physical dehydration methods (Muller & Jacks, 1975).
Esterification in Organic Chemistry
DMP is used in the preparation of methyl esters, acting as a water scavenger in esterification reactions due to its rapid reaction with water in the presence of strong acid, forming methanol and acetone (Radin, Hajra, & Akahori, 1960).
Solvent-Free Synthesis under Microwave Irradiation
In a demonstration of environmentally friendly chemical processes, DMP reacts with 1,2-ethanediol, thio, and oxathio analogues under mild, solvent-free conditions facilitated by microwave irradiation to produce protected carbonyls (Pério, Dozias, & Hamelin, 1998).
Catalysis in Organic Synthesis
DMP has been used in the presence of scandium triflate as a catalyst for the diastereoselective synthesis of 3,4-dihydro-4-amino-2H-1-benzopyrans, showcasing its role in enhancing reaction yields and selectivity (Yadav, Reddy, Sekhar, & Geetha, 2001).
Nonlinear Optical Properties
Research on nonlinear optical properties of certain compounds, like 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol, involves DMP. Such studies are crucial in advancing applications in optoelectronics and photonics (Sreenath, Joe, & Rastogi, 2018).
Fatty Acid Esterification
The application of DMP for the in situ conversion of free fatty acids in cod oil to methyl esters has been successful, reducing free fatty acid content significantly. This process demonstrates DMP's efficiency as both a water scavenger and a methanol source (Ackman, Gallay, Jangaard, & Hughes, 1962).
Histological Studies in Aquaculture
DMP has been used for the rapid dehydration and clearing of tissues in aquaculture research, significantly reducing the time required for histological examination without compromising tissue integrity (Ruiter, Banning, & Willemse, 1981).
properties
IUPAC Name |
(2S)-2,3-dimethoxypropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDAPJJFRLSRPX-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
156714-25-9 |
Source
|
Record name | (2S)-2,3-dimethoxypropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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